(1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylic acid
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Overview
Description
(1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylic acid is a derivative of oleanolic acid, a natural pentacyclic triterpenoic acid found in many fruits, herbs, and medicinal plants. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of leukemia .
Preparation Methods
The synthesis of (1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylic acid typically involves the modification of oleanolic acid. The synthetic route includes the formation of the oxadiazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.
Scientific Research Applications
(1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[1211002,1105,10015,23
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism by which (1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylic acid exerts its effects involves several molecular targets and pathways:
Cell Cycle Arrest: The compound induces G1 cell cycle arrest by upregulating cyclin-dependent kinase inhibitor p27 and downregulating cyclins and Cdks essential for cell cycle progression.
Differentiation: It enhances erythroid differentiation in leukemia cells by suppressing the expression of Bcr-Abl and phosphorylation of Erk1/2.
Comparison with Similar Compounds
(1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylic acid is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Oleanolic Acid: The parent compound, known for its anti-cancer properties.
Olean-12-eno[2,3-d]isoxazol-28-oic acid: Another derivative with potential therapeutic applications.
This compound methyl ester: A methylated derivative with distinct chemical properties.
These compounds share a common structural framework but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2O3/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20-23(32-35-31-20)26(3,4)21(27)10-11-29(22,28)7/h8,19,21-22H,9-17H2,1-7H3,(H,33,34)/t19-,21-,22+,27-,28+,29+,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMMAUQTRBJOMP-QRARIYCASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=NON=C6C5(C)C)C)C)C2C1)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(CC6=NON=C6C3(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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